

Check Availability & Pricing

An In-depth Technical Guide to Benzenepropanol Isomers and Their Structures

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Benzenepropanol	
Cat. No.:	B195566	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of **benzenepropanol**, molecules with the chemical formula C₉H₁₂O. **Benzenepropanol** and its isomers are significant in various fields, including fragrance, flavor, and as precursors in pharmaceutical synthesis. This document details their structural variations, physical properties, and common synthetic routes, presenting data in a clear, comparative format to aid in research and development.

Introduction to Benzenepropanol Isomers

Benzenepropanol isomers are a group of aromatic alcohols consisting of a phenyl group and a propanol moiety. The variation in the position of the hydroxyl group (-OH) on the three-carbon chain and the point of attachment of the phenyl group gives rise to several distinct isomers. These structural differences significantly influence their physical, chemical, and biological properties. The primary isomers of **benzenepropanol** are:

- 3-phenyl-1-propanol
- 1-phenyl-1-propanol
- 2-phenyl-1-propanol
- 1-phenyl-2-propanol

• 2-phenyl-2-propanol

Structural Elucidation

The fundamental structures of the five key **benzenepropanol** isomers are depicted below. These diagrams illustrate the connectivity of the atoms and the location of the hydroxyl group, which defines the primary, secondary, or tertiary nature of the alcohol.

2-phenyl-2-propanol

2p2p_img

1-phenyl-2-propanol

1p2p_img

2-phenyl-1-propanol

2p1p_img

1-phenyl-1-propanol

1p1p_img

3-phenyl-1-propanol

3p1p_img

Click to download full resolution via product page

Caption: Chemical structures of the five primary isomers of **benzenepropanol**.

Comparative Physical and Chemical Properties

The physical properties of the **benzenepropanol** isomers are summarized in the table below for easy comparison. These properties are critical for purification, formulation, and predicting their behavior in various chemical processes.

Property	3-phenyl-1- propanol	1-phenyl-1- propanol	2-phenyl-1- propanol	1-phenyl-2- propanol	2-phenyl-2- propanol
CAS Number	122-97-4	93-54-9[1]	1123-85-9	698-87-3	617-94-7[2]
Molecular Weight (g/mol)	136.19[3]	136.19[1]	136.19	136.19	136.19[4]
Boiling Point (°C)	236[5]	217-219[6]	110-111 (at 10 mmHg)	219-221	202[2]
Melting Point (°C)	-18	-	-37[7]	-	28-32[2]
Density (g/mL)	1.001 (at 20°C)[3]	0.994 (at 25°C)[1]	0.975 (at 25°C)	0.973 (at 25°C)	0.973 (at 25°C)
Refractive Index (n20/D)	1.526[3]	1.520[1]	1.526	1.522	1.5196[8]
Flash Point (°C)	109[5]	90[1]	94	85	88[8]
Water Solubility	Slightly soluble[5]	Insoluble[9]	Insoluble[10]	-	Insoluble[2]

Experimental Protocols: Synthesis of Benzenepropanol Isomers

The synthesis of **benzenepropanol** isomers can be achieved through various established organic chemistry reactions. Below are detailed methodologies for the synthesis of key isomers.

Synthesis of 3-phenyl-1-propanol via Reduction of 4-phenyl-m-dioxane

This method is based on the procedure described in Organic Syntheses.[11]

Reaction Scheme:

4-phenyl-m-dioxane
$$\frac{\text{Na / 1-butanol, Toluene}}{\text{3-phenyl-1-propanol}}$$

Click to download full resolution via product page

Caption: Synthesis of 3-phenyl-1-propanol.

Materials:

- 4-phenyl-m-dioxane (2 moles, 328 g)
- Sodium (7.3 g atoms, 168 g)
- Dry toluene (800 g, 925 mL)
- 1-butanol (4.2 moles, 311 g)
- · Concentrated sulfuric acid
- Water

Procedure:

- In a 5-liter round-bottomed flask equipped with a mechanical stirrer and two reflux condensers, add sodium to dry toluene.
- Heat the mixture to boiling to melt the sodium and then begin stirring.
- Remove the external heat source and add a solution of 4-phenyl-m-dioxane in 1-butanol through one of the condensers over 30-60 minutes, maintaining a gentle reflux.[11]

- After the addition is complete, cool the mixture to room temperature.
- Slowly add a solution of 100 mL of concentrated sulfuric acid in 800 mL of water with stirring.
- Separate and discard the aqueous layer. Wash the organic layer with 500 mL of water.
- Neutralize the organic layer by washing with 5% dilute sulfuric acid until the aqueous layer is neutral to litmus paper.
- Separate and discard the aqueous layer.
- Remove toluene and 1-butanol from the organic layer by distillation.
- Fractionally distill the remaining liquid under reduced pressure to obtain 3-phenyl-1-propanol.
 [11] The product will distill at 95-97°C/0.4 mmHg.[11]

Synthesis of 1-phenyl-1-propanol via Grignard Reaction

This synthesis involves the reaction of a Grignard reagent with an aldehyde.[12]

Reaction Scheme:

Click to download full resolution via product page

Caption: Synthesis of 1-phenyl-1-propanol.

Materials:

- Bromobenzene
- Magnesium turnings
- Anhydrous diethyl ether

- Propanal
- Saturated aqueous ammonium chloride solution

Procedure:

- Prepare ethylmagnesium bromide by reacting bromoethane with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.
- In a separate flask, dissolve benzaldehyde in anhydrous diethyl ether.
- Cool the benzaldehyde solution in an ice bath and slowly add the prepared Grignard reagent with stirring.
- After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
- Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with diethyl ether.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by vacuum distillation to yield 1-phenyl-1-propanol.

Synthesis of 1-phenyl-2-propanol via Reduction of Phenylacetone

A common method for the synthesis of 1-phenyl-2-propanol is the reduction of phenylacetone. [13]

Reaction Scheme:

Click to download full resolution via product page

Caption: Synthesis of 1-phenyl-2-propanol.

Materials:

- Phenylacetone
- Sodium borohydride
- Ethanol
- Hydrochloric acid
- · Diethyl ether

Procedure:

- Dissolve phenylacetone in ethanol in a round-bottomed flask and cool the solution in an ice bath.
- Slowly add sodium borohydride to the cooled solution with stirring.
- After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
- Carefully add hydrochloric acid to neutralize the reaction mixture and quench any remaining sodium borohydride.
- Remove the ethanol under reduced pressure.
- Extract the remaining aqueous layer with diethyl ether.
- Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the resulting oil by vacuum distillation to obtain 1-phenyl-2-propanol.

Synthesis of 2-phenyl-2-propanol via Grignard Reaction

This tertiary alcohol can be synthesized by the reaction of a Grignard reagent with a ketone.[2]

Reaction Scheme:

Click to download full resolution via product page

Caption: Synthesis of 2-phenyl-2-propanol.

Materials:

- Bromobenzene
- Magnesium turnings
- · Anhydrous diethyl ether
- Acetone
- Saturated aqueous ammonium chloride solution

Procedure:

- Prepare phenylmagnesium bromide by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.[2]
- In a separate flask, dissolve acetone in anhydrous diethyl ether.
- Cool the acetone solution in an ice bath and slowly add the prepared Grignard reagent with stirring.
- After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
- Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with diethyl ether.

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by vacuum distillation to yield 2-phenyl-2-propanol.[4]

Conclusion

The isomers of **benzenepropanol** represent a versatile class of compounds with applications spanning multiple industries. A thorough understanding of their distinct structures and corresponding physical properties is paramount for their effective utilization in synthesis and product formulation. The provided data and experimental outlines serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the selection and synthesis of the appropriate isomer for a given application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 1-苯基-1-丙醇 ≥97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-Phenyl-2-propanol Wikipedia [en.wikipedia.org]
- 3. 3-苯基-1-丙醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-Phenyl-2-propanol[98%|Organic Synthesis Intermediate [benchchem.com]
- 5. 3-Phenyl-1-propanol | 122-97-4 [chemicalbook.com]
- 6. 1-Phenyl-1-propanol | 93-54-9 [chemicalbook.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. nbinno.com [nbinno.com]
- 9. guidechem.com [guidechem.com]
- 10. 2-Phenyl-1-propanol [chembk.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Solved Synthesis of 1-phenyl-1-propanol with Grignard | Chegg.com [chegg.com]

- 13. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Benzenepropanol Isomers and Their Structures]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b195566#benzenepropanol-isomers-and-their-structures]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com